molecular formula C9H6OS2 B186338 Di(thiophen-3-yl)methanone CAS No. 26453-81-6

Di(thiophen-3-yl)methanone

Cat. No. B186338
CAS RN: 26453-81-6
M. Wt: 194.3 g/mol
InChI Key: RMMZGPSYPUIIRO-UHFFFAOYSA-N
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Patent
US07435822B2

Procedure details

To 2.1 gm (10.7 mmol) of Di-thiophen-3-yl-methanol in 50 mL of dichloromethane at room temperature was added 3.0 gm (13.9 mmol) of PCC. The reaction suspension was allowed to stir 2 hrs at room temperature. After 2 hrs, the reaction mixture was filtered and precipitates were washed with dichloromethane. The combined filtrates were concentrated. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 11 to 18% ethyl acetate over 16 column volume) to obtain 1.83 gm (88.0%) of light yellow crystals; 1H NMR 500 MHz (CDCl3) δ 8.02 (d, 1H), 8.01 (d, 1H), 7.62 (d, 1H), 7.61 (d, 1H), 7.40 (d, 1H), 7.38 (d, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:8]2[CH:12]=[CH:11][S:10][CH:9]=2)[OH:7])=[CH:2]1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[S:1]1[CH:5]=[CH:4][C:3]([C:6]([C:8]2[CH:12]=[CH:11][S:10][CH:9]=2)=[O:7])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
S1C=C(C=C1)C(O)C1=CSC=C1
Name
Quantity
3 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir 2 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
precipitates
WASH
Type
WASH
Details
were washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 11 to 18% ethyl acetate over 16 column volume)
CUSTOM
Type
CUSTOM
Details
to obtain 1.83 gm (88.0%) of light yellow crystals

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
S1C=C(C=C1)C(=O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.